

Gandotinib symptom improvement validation

MPN-SAF TSS

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Compound Focus: Gandotinib

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Gandotinib Efficacy on MPN Symptom Burden

The table below summarizes the key efficacy findings for **Gandotinib** from a Phase 1 clinical trial, where symptom response was defined as a **≥50% reduction in the MPN-SAF TSS** from baseline [1].

Assessment Metric	Result at 12 Weeks	Result at 24 Weeks
≥50% Reduction in MPN-SAF TSS	11/21 patients (52%)	6/14 patients (43%)

Experimental Protocol & Clinical Context

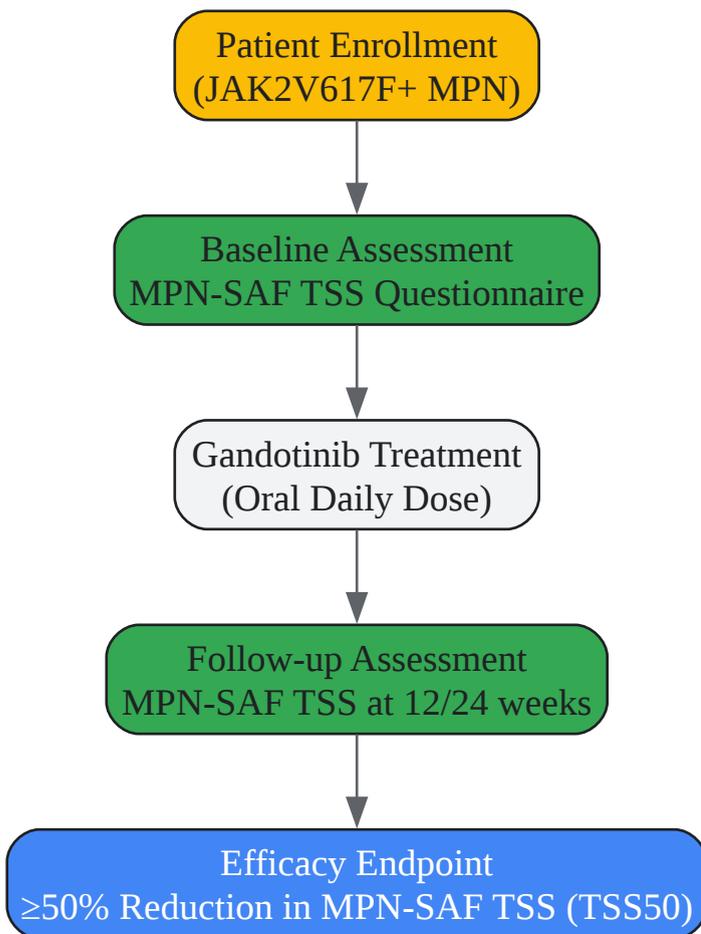
To fully interpret the data in the table, it is helpful to understand the design of the clinical trial and the symptom assessment tool used.

- Clinical Trial Design:** The data was derived from a **non-randomized, open-label, Phase 1 study** designed primarily to evaluate the safety, tolerability, and recommended dose of **Gandotinib** [1]. The study used a standard "3 + 3" dose-escalation design. Among the 38 patients treated, 31 had myelofibrosis (MF), 6 had polycythemia vera (PV), and 1 had essential thrombocythemia (ET). All patients carried the JAK2V617F mutation [1].
- Symptom Assessment Method (MPN-SAF TSS):** The MPN-SAF TSS is a patient-reported outcome (PRO) questionnaire that quantifies the burden of the ten most common and clinically relevant

symptoms in MPNs [2] [3].

- **Symptoms Assessed:** Fatigue, early satiety, abdominal discomfort, inactivity, concentration problems, night sweats, itching, bone pain, fever, and weight loss [4] [3].
- **Scoring System:** Each symptom is rated on a scale from 0 (absent) to 10 (worst imaginable). The total score is the average of the scores for the ten items, multiplied by 10, resulting in a final score from 0 (best) to 100 (worst) [5] [3].
- **Clinical Relevance:** A $\geq 50\%$ reduction in the MPN-SAF TSS (TSS50) is widely accepted in clinical trials as a marker of **clinically meaningful symptom improvement** [6]. In this study, patient-reported outcomes were collected at baseline and then periodically during treatment [1].

The following diagram illustrates the workflow of symptom assessment in the **Gandotinib** clinical trial.



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Key Interpretive Notes on the Data

When considering these results, keep the following points in mind:

- **Study Phase Context:** As a Phase 1 trial, the primary focus was on determining drug safety and the appropriate dosage (with the maximum tolerated dose established as 120 mg daily). Efficacy measurements, while promising, are considered exploratory in this context [1].
- **Lack of Direct Comparator:** This was a single-arm study without a control group (e.g., placebo or another drug). Therefore, the data demonstrates **Gandotinib**'s activity but cannot be used to directly compare its efficacy against other JAK2 inhibitors like Ruxolitinib [1] [7].
- **Symptom Improvement vs. Disease Modification:** The MPN-SAF TSS measures symptom burden and quality of life. A reduction in score indicates effective palliative control of symptoms but does not necessarily equate to modification of the underlying disease progression [6].

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